![molecular formula C11H6Cl4O3 B14281629 2,3,5,6-Tetrachloro-4-[(furan-2-yl)methoxy]phenol CAS No. 140650-97-1](/img/structure/B14281629.png)
2,3,5,6-Tetrachloro-4-[(furan-2-yl)methoxy]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5,6-Tetrachloro-4-[(furan-2-yl)methoxy]phenol is a chlorinated phenol derivative with a furan ring attached via a methoxy group. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The chlorination process can be achieved through electrophilic halogenation using chlorine gas in the presence of a catalyst . The furan ring is then introduced via a nucleophilic substitution reaction, where a furan-2-ylmethoxy group is attached to the chlorinated phenol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,5,6-Tetrachloro-4-[(furan-2-yl)methoxy]phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated phenols.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and other nucleophiles are employed under basic conditions.
Major Products
The major products formed from these reactions include various chlorinated and non-chlorinated phenols, quinones, and substituted phenols depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
2,3,5,6-Tetrachloro-4-[(furan-2-yl)methoxy]phenol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as an antimicrobial agent due to its chlorinated structure.
Medicine: Research is ongoing to investigate its potential therapeutic effects and mechanisms of action.
Industry: It is used in the production of pesticides and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,3,5,6-Tetrachloro-4-[(furan-2-yl)methoxy]phenol involves its interaction with cellular components. The chlorinated phenol structure allows it to disrupt microbial cell membranes, leading to cell lysis and death. Additionally, it can inhibit certain enzymes and metabolic pathways, contributing to its antimicrobial properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3,4,5-Tetrachlorophenol
- 2,3,4,6-Tetrachlorophenol
- 2,3,5,6-Tetrachlorophenol
Uniqueness
2,3,5,6-Tetrachloro-4-[(furan-2-yl)methoxy]phenol is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties compared to other tetrachlorophenols.
Propriétés
Numéro CAS |
140650-97-1 |
|---|---|
Formule moléculaire |
C11H6Cl4O3 |
Poids moléculaire |
328.0 g/mol |
Nom IUPAC |
2,3,5,6-tetrachloro-4-(furan-2-ylmethoxy)phenol |
InChI |
InChI=1S/C11H6Cl4O3/c12-6-8(14)11(9(15)7(13)10(6)16)18-4-5-2-1-3-17-5/h1-3,16H,4H2 |
Clé InChI |
ZMCILPMRHWYAJB-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1)COC2=C(C(=C(C(=C2Cl)Cl)O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{2-[2-(Diphenylphosphanyl)ethoxy]-2-phenylethyl}(diphenyl)phosphane](/img/structure/B14281549.png)
![3,4-Dibutyl-2-[5-[5-(3,4-dibutyl-5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-5-thiophen-2-ylthiophene](/img/structure/B14281553.png)
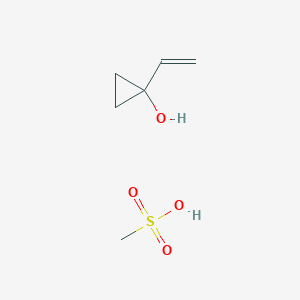
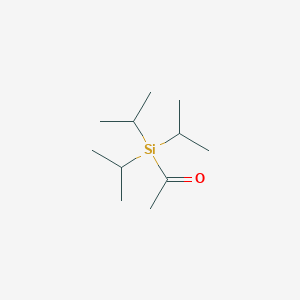

![[(1S,2R,3R)-3-(2-amino-6-iodopurin-9-yl)-2-(benzoyloxymethyl)cyclobutyl]methyl benzoate](/img/structure/B14281584.png)
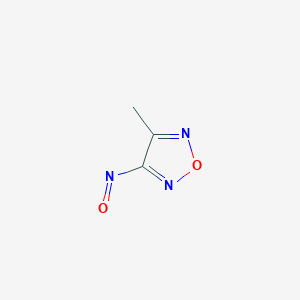
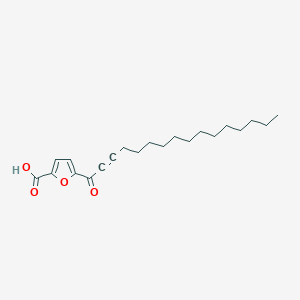
![1,3-Dinitro-5-{[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)oxy]methyl}benzene](/img/structure/B14281606.png)
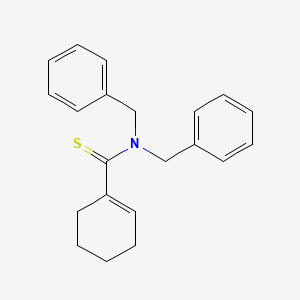


![N'-hydroxy-1-azabicyclo[2.2.2]octane-3-carboximidamide](/img/structure/B14281626.png)

